molecular formula C11H10ClN3 B3050102 N-(2-Chlorobenzyl)pyrimidin-2-amine CAS No. 23676-58-6

N-(2-Chlorobenzyl)pyrimidin-2-amine

Cat. No. B3050102
CAS RN: 23676-58-6
M. Wt: 219.67
InChI Key: BHLMHANVTWPPBT-UHFFFAOYSA-N
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Description

“N-(2-Chlorobenzyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H10ClN3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-(2-Chlorobenzyl)pyrimidin-2-amine” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, including structures similar to N-(2-Chlorobenzyl)pyrimidin-2-amine, were synthesized using optimized Buchwald-Hartwig amination conditions. These compounds were obtained with moderate to good yields, showcasing the potential for creating a variety of heterocyclic compounds with diverse applications in scientific research (El-Deeb, Ryu, & Lee, 2008).

Catalysis and Organic Synthesis

In the context of catalysis and organic synthesis, N-(2-Chlorobenzyl)pyrimidin-2-amine derivatives have been explored for their role in facilitating various chemical reactions. Bis(pyrimidine)-based palladium catalysts were synthesized, with applications in Heck–, Suzuki–, Sonogashira–Hagihara couplings, and amination reactions. These catalysts prove to be effective in organic synthesis, promoting the formation of complex molecules through efficient catalytic processes (Buchmeiser, Schareina, Kempe, & Wurst, 2001).

Antitumor Activity

Compounds related to N-(2-Chlorobenzyl)pyrimidin-2-amine have shown promising antitumor activity. Specifically, new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines demonstrated pronounced antitumor effects. The activity of these compounds depends largely on the nature of the amine fragments, indicating the potential for designing more effective antitumor agents by modifying the amine components of these structures (Sirakanyan et al., 2019).

Corrosion Inhibition

Derivatives of N-(2-Chlorobenzyl)pyrimidin-2-amine, such as benzylidene-pyrimidin-2-yl-amine and its variants, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have shown that such compounds can effectively inhibit corrosion, offering potential applications in protecting metals from corrosive environments. The inhibitory effect is attributed to the adsorption of these compounds on the steel surface, which is influenced by the structure of the pyrimidin-2-amine derivatives (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety and Hazards

The safety data sheet for “N-(2-Chlorobenzyl)pyrimidin-2-amine” suggests that it is used for research and development purposes and is not intended for medicinal, household, or other uses .

Future Directions

While specific future directions for “N-(2-Chlorobenzyl)pyrimidin-2-amine” are not available, research on pyrimidin-2-amine derivatives is ongoing. For instance, one study reported the development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors, suggesting potential applications in cancer treatment .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLMHANVTWPPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263625
Record name N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)pyrimidin-2-amine

CAS RN

23676-58-6
Record name N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23676-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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